molecular formula C23H28N2O4 B2696580 (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 333434-57-4

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No. B2696580
CAS RN: 333434-57-4
M. Wt: 396.487
InChI Key: RQGDZBNMUUSNFZ-VZUCSPMQSA-N
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Description

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPMP and belongs to the class of organic compounds called enamides.

Scientific Research Applications

Chemical Synthesis and Reactivity

This compound, featuring both morpholine and enamide functional groups, is likely involved in chemical synthesis and reactivity studies. For example, reactions of similar structures with morpholine and other amines have been explored for the synthesis of amides and enamines, demonstrating the versatility of such compounds in organic synthesis (Buggle, McManus, & O'sullivan, 1978)[https://consensus.app/papers/reactions-3alkoxy-3alkylthiobenzobthiophen-11dioxides-buggle/86ca628a5370528e9aab59dfae9d53c2/?utm_source=chatgpt].

Potential in Drug Development

Compounds with morpholin-4-yl phenyl and enamide groups have been investigated in drug development, particularly in the synthesis of potent inhibitors targeting specific enzymes or receptors. The synthesis of Gefitinib, a notable cancer therapy drug, involves similar processes, indicating the potential of such structures in medicinal chemistry (Jin, Chen, Zou, Shi, & Ren, 2005)[https://consensus.app/papers/synthesis-gefitinib-jin/1900d1fc29555784984b8112401dd96a/?utm_source=chatgpt].

Imaging Agents in Medical Research

The structure’s similarity to compounds used in developing imaging agents for diseases like Parkinson's indicates its potential applicability in creating diagnostic tools. For instance, the synthesis of [11C]HG-10-102-01, aimed at imaging LRRK2 enzyme activity in Parkinson's disease, highlights the role of such molecular frameworks in biomedical research (Wang, Gao, Xu, & Zheng, 2017)[https://consensus.app/papers/synthesis-11chg1010201-agent-imaging-lrrk2-parkinsons-wang/21c90073b49550e58ad16fb5e007f79d/?utm_source=chatgpt].

Advanced Materials and Polymers

The presence of specific functional groups in the compound's structure points to its potential use in synthesizing advanced materials, such as biodegradable polyesteramides with pendant functional groups for biomedical applications. This reflects the compound's utility in developing materials with specific physical, chemical, or biological properties (Veld, Dijkstra, & Feijen, 1992)[https://consensus.app/papers/synthesis-polyesteramides-pendant-groups-veld/6663192ccbc45c0fa05b8a93e05a98b1/?utm_source=chatgpt].

properties

IUPAC Name

(E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-3-14-29-21-10-4-18(17-22(21)27-2)5-11-23(26)24-19-6-8-20(9-7-19)25-12-15-28-16-13-25/h4-11,17H,3,12-16H2,1-2H3,(H,24,26)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGDZBNMUUSNFZ-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide

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